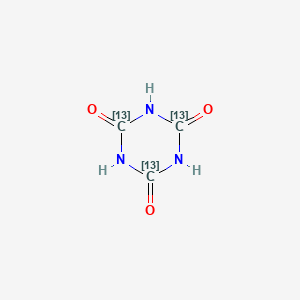

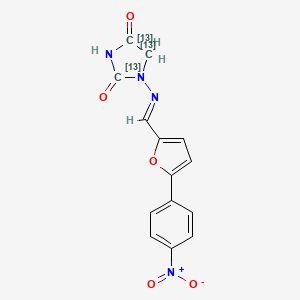

Cyanuric acid-13C3

Vue d'ensemble

Description

Cyanuric acid-13C3 is the labelled analogue of Cyanuric acid . It is found in small amounts in melamine, which is an industrial chemical that may be used in the manufacturing of paper or plastic products . It is a colorless, crystalline solid, not very soluble in water, and is strongly acid, reacting as a mono-, di- and tribasic acid .

Synthesis Analysis

Cyanuric acid-13C3 can be synthesized using the common substrates [15N]NH4Cl and [13C]urea . It is usually synthesized by trimerization of urea at high temperature (180-290°C) .Molecular Structure Analysis

Cyanuric acid has a cyclic structure (a triazine derivative) and X-ray analysis indicates that the acid is best represented as a resonance hybrid .Chemical Reactions Analysis

The syntheses, IR studies, thermal decomposition, and the mechanism of thermal conversion of the cyanuric acid salts are considered .Physical And Chemical Properties Analysis

Cyanuric acid has a molecular weight of 132.05 g/mol . It is slightly soluble in cold water but much more soluble in hot water . It is also slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, and hexane .Applications De Recherche Scientifique

Cyanuric acid is used as a cross-linker in basic polymers and in more sophisticated materials such as supramolecular assemblies and molecular sheets. Its phosphorus analogue, P3C3(OH)3, may offer unique properties for phosphorus-based polymers or materials (Suter et al., 2017).

Efficient syntheses of isotopically labeled internal standards, including [13C3]cyanuric acid, have been developed, which are crucial for precise analytical measurements (Luo et al., 2011).

In swimming pools, cyanuric acid is used as a chlorine stabilizer, limiting UV degradation of chlorine, but it can decrease the efficacy of chlorine disinfection (Murphy et al., 2015).

Cyanuric acid's behavior in biological wastewater treatment systems has been studied, revealing its impact on microbial communities and nitrogen removal efficiency (An et al., 2018).

[13C3]-cyanuric acid has been used as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry for determining cyanuric acid in various food products (Varelis & Jeskelis, 2008).

The role of cyanuric acid in swimming pool waters, including its measurement and impact on free chlorine levels, has been extensively researched (Cantú et al., 2001).

Cyanuric acid hydrolases, derived from bacterial sources, have been explored for water treatment, particularly in removing cyanuric acid to maintain free hypochlorite for disinfection (Yeom et al., 2015).

The resistance of cyanuric acid to photocatalytic degradation has been studied, providing insights into its unique chemical stability under certain conditions (Tetzlaff and Jenks, 1999).

Research on cyanuric acid under high pressure and high temperature conditions has shed light on its phase behavior and potential for forming biologically relevant heterocycles (Montgomery et al., 2008).

The use of cyanuric acid in gene transfection efficacy improvement through supramolecular approaches has been explored, highlighting its potential in biomedical applications (Shao et al., 2015).

Safety And Hazards

Cyanuric acid-13C3 may be harmful if inhaled, in contact with skin, or if swallowed . It may cause respiratory irritation, moderate skin irritation, and eye irritation . It has been linked to two notable human and pet-related food poisonings, as it can create melamine cyanurate crystals in the kidneys and cause renal failure .

Orientations Futures

Propriétés

IUPAC Name |

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=O)N[13C](=O)N[13C](=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675782 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanuric acid-13C3 | |

CAS RN |

201996-37-4 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3,5]Triazine-2,4,6-triol-2,4,6-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)

![6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B564437.png)

![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)